4-Methyl-3-(tributylstannyl)pyridine

説明

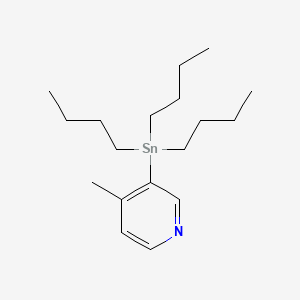

4-Methyl-3-(tributylstannyl)pyridine: is an organotin compound with the molecular formula C18H33NSn and a molecular weight of 382.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a tributylstannyl group at the 3-position. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(tributylstannyl)pyridine typically involves the stannylation of 4-methyl-3-bromopyridine. The reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

化学反応の分析

Types of Reactions: 4-Methyl-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.

Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are often used as catalysts.

Solvents: Tetrahydrofuran (THF) or toluene are commonly used solvents.

Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).

Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in Stille coupling reactions, the product is typically a biaryl or a substituted alkene .

科学的研究の応用

4-Methyl-3-(tributylstannyl)pyridine has several scientific research applications, including:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Material Science: It is used in the preparation of functional materials, such as organic light-emitting diodes (OLEDs) and conductive polymers.

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds and potential drug candidates.

作用機序

The mechanism of action of 4-Methyl-3-(tributylstannyl)pyridine in Stille coupling reactions involves the formation of a palladium-stannane intermediate. This intermediate undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

類似化合物との比較

- 3-Methyl-5-(tributylstannyl)pyridine

- 2-Methyl-5-(tributylstannyl)pyridine

- 2-Methoxy-4-(tributylstannyl)pyridine

Comparison: 4-Methyl-3-(tributylstannyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it may offer different electronic and steric properties, making it suitable for specific synthetic applications .

生物活性

4-Methyl-3-(tributylstannyl)pyridine is an organotin compound that has garnered attention due to its potential biological activities. Organotin compounds, including those with pyridine moieties, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C15H25N

- CAS Number : 1204580-81-3

- Molecular Weight : 249.38 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. Organotin compounds are known to influence several biochemical pathways, including:

- Enzyme Inhibition : Organotin compounds can inhibit enzymes involved in critical metabolic processes.

- Receptor Modulation : They may interact with receptors, altering signaling pathways that lead to various biological effects.

- Cell Proliferation : Some studies suggest that these compounds can affect cell cycle progression and apoptosis in cancer cells.

Biological Activity Overview

- Antimicrobial Activity :

-

Anticancer Properties :

- Organotin derivatives have been investigated for their anticancer potential. They have been shown to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. The specific mechanisms may involve the generation of reactive oxygen species (ROS) and interference with mitochondrial function.

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

Case Study: Anticancer Activity

A study investigating the anticancer effects of this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways and increased ROS production. The study reported an IC50 value of approximately 15 µM, indicating potent activity compared to control treatments .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate absorption and distribution in biological systems, with a tendency for accumulation in liver tissues. Further investigations are necessary to fully elucidate its metabolic pathways and excretion profiles.

特性

IUPAC Name |

tributyl-(4-methylpyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-2-4-7-5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTITYJVFYFDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656826 | |

| Record name | 4-Methyl-3-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-81-3 | |

| Record name | 4-Methyl-3-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。